molecular formula C17H20N2OS B13445568 2-Hydroxy Promazine-d6

2-Hydroxy Promazine-d6

Cat. No.: B13445568
M. Wt: 306.5 g/mol
InChI Key: YMVFQWULFRMLRA-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. Promazine is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. The deuterated form, this compound, is often used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Promazine-d6 typically involves the deuteration of 2-Hydroxy Promazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the deuterated compound. Quality control measures are stringent to maintain the integrity of the isotope labeling .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

2-Hydroxy Promazine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy Promazine-d6 is similar to that of Promazine. It acts primarily as an antagonist at dopamine and serotonin receptors, particularly the dopamine D2 and serotonin 5-HT2 receptors. This antagonism leads to its antipsychotic and antiemetic effects. The deuterated form is used to study these mechanisms in greater detail due to its enhanced stability and traceability in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Promazine-d6 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not easily obtainable with non-deuterated compounds .

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3

InChI Key

YMVFQWULFRMLRA-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.